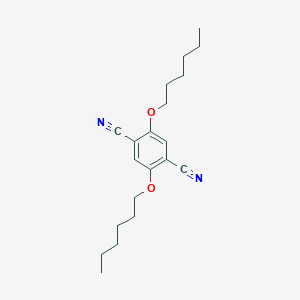
2,5-Bis(hexyloxy)terephthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(hexyloxy)terephthalonitrile, also known as BHOTN, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BHOTN belongs to a class of compounds known as terephthalonitriles, which are widely used in various fields such as material science, electronics, and pharmaceuticals.
Mécanisme D'action
2,5-Bis(hexyloxy)terephthalonitrile interacts with biological molecules through non-covalent interactions such as hydrogen bonding and van der Waals forces. It has been shown to bind to proteins and nucleic acids, altering their structure and function. This compound has also been shown to interact with lipid membranes, affecting their fluidity and permeability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Bis(hexyloxy)terephthalonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a suitable compound for use in biological assays. However, this compound has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2,5-Bis(hexyloxy)terephthalonitrile. One potential area of research is the development of new drugs based on this compound. Its ability to interact with biological molecules makes it a promising candidate for the development of drugs targeting specific proteins or nucleic acids. Another area of research is the development of new materials based on this compound. Its unique properties make it a potential building block for the synthesis of new liquid crystals and organic semiconductors. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
2,5-Bis(hexyloxy)terephthalonitrile can be synthesized through a multi-step process involving the reaction of terephthalic acid with hexanol and thionyl chloride, followed by the reaction with sodium cyanide. The final product is obtained through purification and recrystallization processes.
Applications De Recherche Scientifique
2,5-Bis(hexyloxy)terephthalonitrile has been extensively studied for its potential applications in various fields. In material science, this compound has been used as a building block for the synthesis of liquid crystals, which have potential applications in display technology. In electronics, this compound has been studied as a potential organic semiconductor due to its high charge carrier mobility. In addition, this compound has been investigated for its potential use in the development of new drugs due to its ability to interact with biological molecules.
Propriétés
Formule moléculaire |
C20H28N2O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2,5-dihexoxybenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
FQDAXJHACIALFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


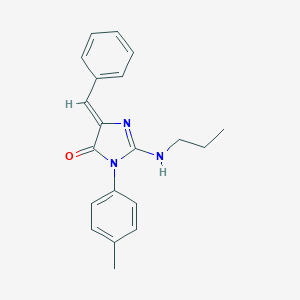

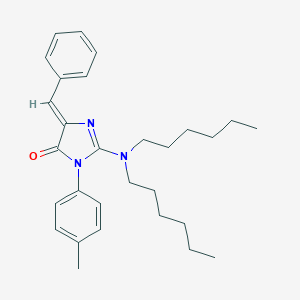




![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
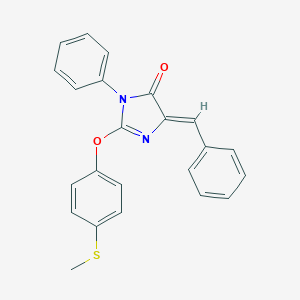
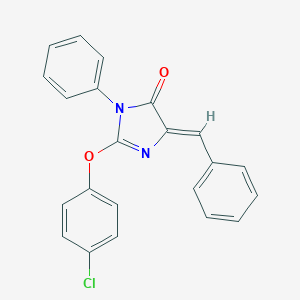
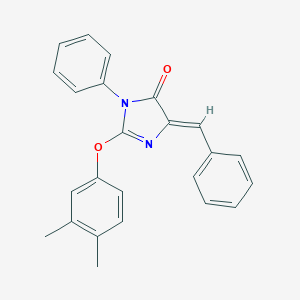
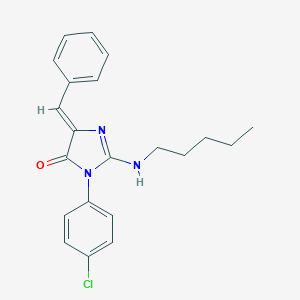
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
